7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one typically involves the reaction of 3,4-dihydroisoquinolin-1(2H)-one with propargyl alcohol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the intermediate products. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The propargyl group in the compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of drug design, where enzyme inhibition is a common strategy for therapeutic intervention .
Comparison with Similar Compounds
Similar Compounds
4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine: This compound shares the propargyl group and has similar reactivity.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with an alkyne functional group that exhibits similar chemical behavior
Uniqueness
7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one is unique due to its isoquinoline core structure, which imparts distinct chemical and biological properties. The presence of the propargyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
Properties
CAS No. |
917884-95-8 |
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Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
7-prop-2-ynoxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H11NO2/c1-2-7-15-10-4-3-9-5-6-13-12(14)11(9)8-10/h1,3-4,8H,5-7H2,(H,13,14) |
InChI Key |
ONZNCHXLABWRKR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC2=C(CCNC2=O)C=C1 |
Origin of Product |
United States |
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